molecular formula C14H15NO B1653270 2-Amino-2-(4-phenylphenyl)ethan-1-OL CAS No. 179811-74-6

2-Amino-2-(4-phenylphenyl)ethan-1-OL

Cat. No.: B1653270
CAS No.: 179811-74-6
M. Wt: 213.27
InChI Key: DRGRSSFCCDTWRF-UHFFFAOYSA-N
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Description

2-Amino-2-(4-phenylphenyl)ethan-1-OL, also known as 2-amino-2-[1,1’-biphenyl]-4-ylethanol, is a synthetic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a biphenyl structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-phenylphenyl)ethan-1-OL typically involves the reaction of 4-bromobiphenyl with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of glycine attacks the bromine-substituted carbon of 4-bromobiphenyl, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, reaction time, and concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-phenylphenyl)ethan-1-OL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-phenylphenyl)ethan-1-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-phenylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the biphenyl structure can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

IUPAC Name

2-amino-2-(4-phenylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-14(10-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGRSSFCCDTWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301354
Record name β-Amino[1,1′-biphenyl]-4-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179811-74-6
Record name β-Amino[1,1′-biphenyl]-4-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179811-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino[1,1′-biphenyl]-4-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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